molecular formula C7H8INOS B8268858 Imino(4-iodophenyl)(methyl)-l6-sulfanone

Imino(4-iodophenyl)(methyl)-l6-sulfanone

Cat. No.: B8268858
M. Wt: 281.12 g/mol
InChI Key: HYBPWHHHMNWQIB-UHFFFAOYSA-N
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Description

Imino(4-iodophenyl)(methyl)-l6-sulfanone is a chemical compound characterized by the presence of an imino group, a 4-iodophenyl group, a methyl group, and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(4-iodophenyl)(methyl)-l6-sulfanone typically involves the reaction of 4-iodoaniline with a suitable aldehyde or ketone under reflux conditions in the presence of a catalyst. For instance, a common method involves heating a solution of 4-iodoaniline and an appropriate aldehyde in ethanol, followed by the addition of a catalyst such as dimethylformamide (DMF) and dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, including temperature control, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Imino(4-iodophenyl)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(4-iodophenyl)(methyl)-l6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(4-iodophenyl)(methyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the 4-iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(4-iodophenyl)(methyl)-l6-sulfanone is unique due to the presence of the sulfanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

imino-(4-iodophenyl)-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPWHHHMNWQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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